molecular formula C13H21NO5 B6603402 4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid CAS No. 1822612-71-4

4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid

Cat. No.: B6603402
CAS No.: 1822612-71-4
M. Wt: 271.31 g/mol
InChI Key: YMOLKFGRFGSKDB-UHFFFAOYSA-N
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Description

4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid is a synthetic organic compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a butanoic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: TFA, HCl

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-[(Tert-butoxy)carbonyl]pyrrolidin-2-YL)-4-oxobutanoic acid is unique due to its specific structural features, such as the combination of a pyrrolidine ring and a butanoic acid moiety, which confer distinct reactivity and biological activity. The presence of the Boc protecting group also enhances its stability and versatility in synthetic applications .

Properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-13(2,3)19-12(18)14-8-4-5-9(14)10(15)6-7-11(16)17/h9H,4-8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOLKFGRFGSKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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